molecular formula C21H19BrN4O2S B2515077 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one CAS No. 2034478-02-7

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one

Cat. No.: B2515077
CAS No.: 2034478-02-7
M. Wt: 471.37
InChI Key: QPVMRECXMVNEQN-UHFFFAOYSA-N
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Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one is a novel synthetic hybrid compound designed for researchers investigating multi-target therapeutic strategies, particularly in oncology and agricultural fungicide development. Its molecular architecture strategically integrates a quinazolin-4(3H)-one core, a privileged scaffold in medicinal chemistry, with a 1,2,4-oxadiazole ring system via a sulfur-containing linker . This design leverages the known bioisosteric properties of the 1,2,4-oxadiazole ring, which can serve as a stable surrogate for ester and amide functional groups, potentially enhancing metabolic stability and improving binding affinity to biological targets . In anticancer research, this compound is of significant interest as a potential dual inhibitor. Recent studies on similar 1,2,4-oxadiazole-quinazolinone hybrids have demonstrated potent antiproliferative activity by simultaneously inhibiting key oncogenic kinases, such as EGFR (including the mutant EGFR T790M form) and BRAF V600E . The presence of the 4-bromophenyl substituent on the oxadiazole ring is a common feature in kinase inhibitors, contributing to hydrophobic interactions within the ATP-binding pocket of these enzymes. The butyl side chain at the N-3 position of the quinazolinone ring may further influence the compound's pharmacokinetic profile and target selectivity . Researchers can utilize this compound to probe the efficacy of concurrent pathway blockade in overcoming drug resistance in cancers like colon, pancreatic, lung, and breast carcinoma. Concurrently, this compound holds promise for antifungal applications in agricultural research. The structural motifs present have been linked to activity against phytopathogens. Specifically, quinazolin-4(3H)-one bionic-alkaloids bearing a 1,3,4-oxadiazole fragment have shown exceptional in vitro and in vivo efficacy against Botrytis cinerea , the causal agent of gray mold, with some candidates outperforming commercial fungicides like boscalid . Preliminary mechanistic studies suggest that such compounds may exert their fungicidal effect by disrupting cell membrane permeability and inducing morphological damage to hyphal structures . This makes this compound a valuable candidate for exploring new modes of action against resistant fungal strains.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2S/c1-2-3-12-26-20(27)16-6-4-5-7-17(16)23-21(26)29-13-18-24-19(25-28-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVMRECXMVNEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one is a novel heterocyclic derivative that combines various pharmacophoric elements. Its structure includes a quinazoline core, which is known for its diverse biological activities, and an oxadiazole moiety, which has been associated with antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on existing literature and relevant studies.

  • Chemical Formula : C21H19BrN4O2S
  • Molecular Weight : 471.4 g/mol
  • CAS Number : 2034478-02-7

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound's structure suggests it may interact with various cellular targets involved in cancer progression. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, similar to other oxadiazole derivatives that have shown cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-453 .
  • Case Study : In a comparative study, compounds with similar structures demonstrated significant cytotoxicity against breast cancer cell lines, indicating that modifications in the oxadiazole ring can enhance biological activity .

Antimicrobial Activity

The oxadiazole scaffold has been extensively studied for its antimicrobial properties:

  • Research Findings : Compounds containing the 1,3,4-oxadiazole ring have been reported to exhibit activity against various bacterial strains, including Mycobacterium bovis and Clostridium difficile . The inhibition of fatty acid biosynthesis pathways in bacteria is a common mechanism attributed to these compounds.
CompoundTarget BacteriaMIC (µg/mL)Reference
30C. difficile0.003 - 0.03
31aN. gonorrhoeae0.03 - 0.125

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Oxadiazole Ring : Modifications at the 5-position of the oxadiazole ring have been shown to enhance cytotoxicity against cancer cell lines.
  • Quinazoline Core : The presence of a butyl group at the 3-position of the quinazoline enhances lipophilicity, potentially improving cell membrane permeability.

Molecular Docking Studies

Molecular docking studies are essential for predicting how well the compound binds to target proteins:

  • Binding Affinity : Docking simulations suggest that this compound may bind effectively to targets involved in cancer proliferation and bacterial metabolism . Such studies provide insights into potential therapeutic applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Protease Inhibition Potential: The structural resemblance to SARS-CoV 3CLpro inhibitors (e.g., ) suggests the target compound could be evaluated for antiviral activity.
  • Kinase Targeting: Quinazolinones are known EGFR inhibitors; the butyl substituent may modulate selectivity against kinases with larger hydrophobic pockets .
  • Synthetic Feasibility : Similar compounds (e.g., ) are synthesized via thioether coupling and cyclization reactions, indicating scalable production routes.

Q & A

Q. What are the optimal synthetic routes for 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including oxadiazole ring formation and quinazolinone core assembly. Key steps include:
  • Oxadiazole formation : Condensation of hydrazides with carboxylic acid derivatives using phosphorus oxychloride as a cyclizing agent .
  • Quinazolinone coupling : Thioether linkage formation between the oxadiazole-methyl group and quinazolinone core under controlled temperatures (60–80°C) in solvents like DMF or ethanol, with catalysts like KOH .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields compared to conventional heating .

Q. How can researchers address solubility challenges during purification and bioactivity assays?

  • Methodological Answer :
  • Recrystallization : Use mixed solvents (e.g., methanol/water or ethanol/ethyl acetate) to enhance purity .
  • Surfactant-assisted solubility : For in vitro assays, employ polysorbate-80 or DMSO (≤0.1% v/v) to maintain compound stability in aqueous media .

Q. What analytical techniques are critical for structural validation?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns, especially for the oxadiazole and quinazolinone moieties .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., C=N stretch in oxadiazole at 1600–1650 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) impact biological activity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Compare analogs via in vitro enzyme inhibition assays (e.g., kinase or protease targets). For example, bromophenyl groups enhance hydrophobic interactions in enzyme binding pockets, while fluorophenyl analogs may improve metabolic stability .
  • Computational modeling : Use docking studies (AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer :
  • Case study : Microwave synthesis claims >80% yield , while traditional methods report 50–60% . Contradictions arise from solvent purity, catalyst aging, or heating uniformity.
  • Resolution : Replicate protocols with controlled variables (e.g., anhydrous solvents, fresh POCl3_3) and report detailed reaction monitoring (TLC/HPLC) .

Q. How can DFT studies enhance understanding of electronic properties and reactivity?

  • Methodological Answer :
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions using Gaussian09 at the B3LYP/6-31G(d) level. For example, the oxadiazole ring’s electron-deficient nature explains its reactivity in nucleophilic substitutions .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions in biological systems .

Q. What environmental fate studies are relevant for this compound?

  • Methodological Answer :
  • Biodegradation assays : Use OECD 301F (aerobic degradation) to assess half-life in soil/water matrices .
  • Ecotoxicity : Test Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to evaluate aquatic toxicity .

Experimental Design Considerations

Q. How should crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent screening : Use vapor diffusion (e.g., dichloromethane/pentane) or slow evaporation (acetone/hexane) to grow single crystals .
  • Temperature control : Maintain 4°C to minimize thermal disorder in the lattice .

Q. What strategies mitigate byproduct formation during thioether linkage synthesis?

  • Methodological Answer :
  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) on the quinazolinone core using Boc or Fmoc .
  • Stepwise coupling : Introduce the oxadiazole-methylthio group before alkylation of the quinazolinone nitrogen .

Q. How can researchers validate target engagement in cellular assays?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Monitor protein-ligand stability under varying temperatures (37–65°C) via Western blot .
  • Fluorescence polarization : Track competitive binding using fluorescent probes (e.g., FITC-labeled ATP for kinase targets) .

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